N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of thiazole derivatives This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the activity of RNAP, thereby affecting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption can lead to the inhibition of bacterial growth, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Pharmacokinetics
The compound’s effectiveness against various bacteria suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for antimicrobial activity .
Result of Action
It shows potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thiazole derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and a thiourea derivative. For instance, 2,4-dimethyl-1,3-thiazole can be prepared by reacting 2,4-dimethyl-3-oxobutanenitrile with thiourea under acidic conditions.
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Attachment of the Phenyl Group: : The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole derivative with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
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Formation of the Carboxamide Group: : The final step involves the conversion of the intermediate product to the carboxamide derivative. This can be achieved by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine or alcohol derivative.
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Substitution: : The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Potential anticancer agent, with studies exploring its ability to inhibit cancer cell growth.
Industry: May be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives:
N-(2,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide: Similar structure but lacks the dimethyl groups, which may affect its biological activity.
2,4-dimethyl-1,3-thiazole-5-carboxamide:
The presence of both methoxy and dimethyl groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-13(20-9(2)15-8)14(17)16-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJNWLBOEFSSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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